4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid
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Overview
Description
4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid is a complex organic compound that features a benzothiazole ring substituted with a methylsulfonyl group and an amino group, linked to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with an amine.
Formation of the Butanoic Acid Moiety: The final step involves the coupling of the benzothiazole derivative with a butanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole ring and the sulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)benzoic acid: Similar structure but with a benzoic acid moiety instead of butanoic acid.
6-(Methylsulfonyl)-1,3-benzothiazole-2-amine: Lacks the butanoic acid moiety.
4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxopentanoic acid: Similar structure with a pentanoic acid moiety.
Uniqueness
4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid is unique due to the combination of the benzothiazole ring, the methylsulfonyl group, and the butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c1-21(18,19)7-2-3-8-9(6-7)20-12(13-8)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTWKJYIQZVWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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